Compound Description: Compound 17 is a potent and selective FLT3 inhibitor demonstrating significant activity against the FLT3-ITD mutant (IC50 = 0.8 nM). [] This compound exhibits good selectivity over c-KIT kinase (over 500-fold). [] Studies have shown that Compound 17 effectively inhibits the proliferation of FLT3-ITD-positive AML cell lines MV4-11 (IC50 = 23.5 nM) and MOLM-13 (IC50 = 35.5 nM). [] It also demonstrates potent inhibitory effects against acquired resistance mutations associated with FLT3-ITD. [] Cellular mechanism studies reveal that Compound 17 strongly inhibits FLT3-mediated signaling pathways, inducing apoptosis and cell cycle arrest in the sub-G1 phase. [] In vivo studies confirm its good bioavailability (73.6%) and significant tumor growth suppression in MV4-11 (10 mg/kg, TGI 93.4%) and MOLM-13 (20 mg/kg, TGI 98.0%) xenograft models without noticeable toxicity. []
Relevance: Both Compound 17 and N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide share the core structure of a pyrrole ring substituted at the 3-position with an amide group. This shared structural motif suggests a potential relationship in their chemical properties and biological activity.
Compound Description: This compound is identified as a potent urease inhibitor with an IC50 value of 65.86 μM. [] It significantly reduces ruminal urea degradation and ammonia production, demonstrating its potential as a target for improving nitrogen utilization efficiency in ruminants. [] The compound exhibits a 24-hour degradation rate of 3.32%–16.00% in ruminal microbial fermentation. [] Furthermore, in vitro studies using gut Caco-2 cells indicate that it does not have a significant adverse effect on cell viability at concentrations ranging from 10 to 100 μM. [] Molecular docking studies suggest its interaction with Asp359 in the active site and Cys318 in the flap region of urease through hydrogen bonding and Pi-Alkyl interactions. []
Relevance: Compound 6238-0047 shares the fundamental pyrrole ring structure with a 4-methoxyphenyl substituent with N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide. [] This structural similarity suggests a potential for shared chemical properties and a possible starting point for exploring structure-activity relationships related to urease inhibition.
Compound Description: Compound 3 is a selective serotonin one F receptor agonist (SSOFRA). [] Notably, it exhibits over 100-fold selectivity for the 5-HT1F receptor compared with other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D. [] This high selectivity makes it a promising candidate for the treatment of migraine with a potentially reduced risk of cardiovascular side effects compared to non-selective 5-HT1B/1D agonists like sumatriptan. []
Relevance: Compound 3 and N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide both contain a piperidine ring connected to a nitrogen-containing heterocycle via an amide linkage. [] This shared structural feature suggests that these compounds might belong to a broader class of compounds targeting serotonin receptors, although their specific receptor selectivity and activities might differ due to variations in the heterocyclic core.
Compound Description: (S)-1 is a potent non-peptidic agonist of formyl peptide receptors (FPRs). [] It was investigated as a potential PET radioligand for in vivo visualization of FPRs in the brain, particularly in the context of neuroinflammation and Alzheimer's disease. [] Despite its promising in vitro profile, (S)-[11C]-1 demonstrated low blood-brain barrier penetration and was unable to effectively label FPRs in brain slices of mouse models of Alzheimer's disease. []
Relevance: Both (S)-1 and N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide possess a central amide group linked to a substituted phenyl ring. [] While (S)-1 has a 4-methoxyphenyl carbamate substituent, the target compound features a 3-methoxyphenyl amide. This structural similarity suggests a potential common origin in synthetic strategies and a possible starting point for investigating structure-activity relationships related to their respective targets.
Relevance: Although Rimonabant does not share the pyrrole core with N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide, its piperidine substituent attached to an amide group presents a relevant structural similarity. [, , , , , ] This common motif highlights the importance of amide-linked piperidine groups in the context of bioactive molecules, suggesting potential overlap in their interactions with specific biological targets, despite their different core structures and pharmacological profiles. , , , , ,
1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-Bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)
Compound Description: JHU75528 and JHU75575 are novel ligands for the cerebral cannabinoid receptor (CB1). [] They were designed as potential PET radioligands for imaging CB1 receptors in the brain. [] These compounds exhibit higher binding affinity and lower lipophilicity than Rimonabant (SR141716), suggesting improved brain penetration and potentially reduced side effects. []
Relevance: JHU75528 and JHU75575 are structurally similar to N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide through their shared piperidine ring linked to an amide group and a 4-methoxyphenyl substituent. [] This structural commonality suggests a possible link in their synthetic pathways and a potential for shared pharmacological properties, especially in the context of CB1 receptor modulation.
Relevance: Although SAB378 does not share the same core structure as N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide, it falls within the same broad category of cannabinoid receptor modulators. [] This categorization highlights the diversity of chemical structures capable of interacting with cannabinoid receptors, suggesting the potential for N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide to exhibit cannabinoid-related activity as well, although further investigation would be needed to confirm this possibility.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.